molecular formula C17H16Cl2N2O2 B2814890 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1795413-04-5

1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2814890
CAS RN: 1795413-04-5
M. Wt: 351.23
InChI Key: PCNSETQGXHMSRO-UHFFFAOYSA-N
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Description

1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves the condensation of chalcones with hydrazine hydrate, leading to a series of derivatives characterized by their elemental analyses and spectral studies. These compounds have been synthesized to explore their structural properties and reactivity as part of the development of novel pharmacological agents (Bhoot, Khunt, & Parekh, 2011).

Antimicrobial and Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds displaying higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Agents

Compounds related to 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their potential as antitubercular agents. The synthesized compounds were screened for their antibacterial, antifungal, and specifically antitubercular activity, indicating the potential application of these compounds in treating tuberculosis (Bhoot, Khunt, & Parekh, 2011).

Structural Analysis

Structural elucidation and characterization of these compounds involve advanced techniques like X-ray diffraction, NMR, and mass spectrometry to understand their molecular geometry, stability, and potential interaction sites for biological activity. Studies include the detailed structural analysis of derivatives to assess their conformational preferences and interactions in the solid state, contributing to the understanding of their biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and SAR Study

Molecular docking and structure-activity relationship (SAR) studies have been employed to predict the binding affinities and interaction patterns of these compounds with biological targets. Such studies are crucial for the rational design of compounds with enhanced biological activities, including the inhibition of specific enzymes or receptors involved in disease pathogenesis (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).

properties

IUPAC Name

1-[3-(2,5-dichlorophenyl)-5-(2,5-dimethylfuran-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-13(10(2)23-9)16-8-17(21(20-16)11(3)22)14-7-12(18)4-5-15(14)19/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNSETQGXHMSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN(C(C2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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